molecular formula C20H19ClN4OS B294712 6-[(4-Tert-butylphenoxy)methyl]-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Tert-butylphenoxy)methyl]-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294712
M. Wt: 398.9 g/mol
InChI Key: VSTQNMPZFYFSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Tert-butylphenoxy)methyl]-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

6-[(4-Tert-butylphenoxy)methyl]-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of pharmacology, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of 6-[(4-Tert-butylphenoxy)methyl]-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in vivo. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(4-Tert-butylphenoxy)methyl]-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit potent anti-inflammatory and analgesic properties, as well as anti-cancer activity. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the study of 6-[(4-Tert-butylphenoxy)methyl]-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, particularly in the context of chronic pain and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of more potent and selective analogs of this compound for use in scientific research and potential therapeutic applications.

Synthesis Methods

The synthesis of 6-[(4-Tert-butylphenoxy)methyl]-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research articles. One of the most common methods involves the reaction of 3-(3-chlorophenyl)-1,2,4-thiadiazole-5-carbaldehyde with 4-tert-butylphenylmethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium azide and copper (I) iodide to give the final product.

Properties

Molecular Formula

C20H19ClN4OS

Molecular Weight

398.9 g/mol

IUPAC Name

6-[(4-tert-butylphenoxy)methyl]-3-(3-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19ClN4OS/c1-20(2,3)14-7-9-16(10-8-14)26-12-17-24-25-18(22-23-19(25)27-17)13-5-4-6-15(21)11-13/h4-11H,12H2,1-3H3

InChI Key

VSTQNMPZFYFSOW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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